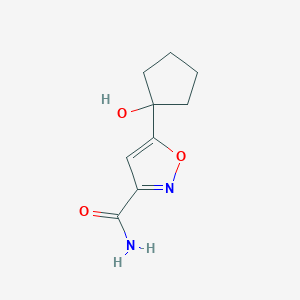

5-(1-Hydroxycyclopentyl)isoxazole-3-carboxamide

Description

5-(1-Hydroxycyclopentyl)isoxazole-3-carboxamide is an isoxazole derivative characterized by a hydroxyl-substituted cyclopentyl group at the 5-position and a carboxamide moiety at the 3-position of the isoxazole ring. Its molecular weight is 196.21 g/mol (calculated from HRMS data).

Properties

IUPAC Name |

5-(1-hydroxycyclopentyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c10-8(12)6-5-7(14-11-6)9(13)3-1-2-4-9/h5,13H,1-4H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHWPKUKZLPMCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC(=NO2)C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(1-Hydroxycyclopentyl)isoxazole-3-carboxamide can be achieved through various synthetic routes. One common method involves the use of metal-free synthetic strategies, which are preferred due to their eco-friendly nature and reduced toxicity . For instance, a (3 + 2) cycloaddition reaction can be employed, where Cu (I) or Ru (II) catalysts are typically used . alternative metal-free methods are being developed to overcome the drawbacks associated with metal-catalyzed reactions, such as high costs and significant waste generation .

Chemical Reactions Analysis

5-(1-Hydroxycyclopentyl)isoxazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmacological Properties

The pharmacological properties of 5-(1-Hydroxycyclopentyl)isoxazole-3-carboxamide are derived from its structural characteristics, which allow it to interact with various biological targets. Research indicates that isoxazole derivatives exhibit a range of biological activities, including:

- Antitumor Activity : Isoxazole compounds have been shown to possess significant anticancer properties. For instance, derivatives of isoxazole have been synthesized and evaluated for their activity against various cancer cell lines, demonstrating potent antiproliferative effects with low IC50 values .

- Anti-inflammatory Effects : Some studies suggest that isoxazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

- Antimicrobial Activity : Isoxazole derivatives have also been investigated for their antimicrobial properties, showing efficacy against various pathogens. This suggests potential applications in treating infections .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Anticancer Activity Evaluation

- Study Objective : Evaluate cytotoxic effects on human cancer cell lines.

- Findings : The compound exhibited a dose-dependent decrease in cell viability across multiple cancer cell lines, indicating its potential as an anticancer agent.

Anti-inflammatory Model Study

- Study Objective : Investigate anti-inflammatory properties using macrophage models.

- Findings : Treatment with the compound resulted in significant reductions in pro-inflammatory cytokines (e.g., TNF-alpha), suggesting its utility in managing inflammatory diseases.

Antimicrobial Efficacy Assessment

- Study Objective : Assess antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Findings : The compound demonstrated significant inhibitory effects on common pathogens, supporting its application in infection treatment .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | Various cancer cell lines | Dose-dependent cytotoxicity | 2023 |

| Anti-inflammatory | Macrophages | Reduction in TNF-alpha levels | 2025 |

| Antimicrobial | Staphylococcus aureus | Significant MIC value | 2024 |

| Antimicrobial | Escherichia coli | Significant MIC value | 2024 |

Mechanism of Action

The mechanism of action of 5-(1-Hydroxycyclopentyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to biological targets based on its chemical structure and functional groups. This interaction can lead to the modulation of various cellular processes, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Comparisons

Isoxazole carboxamides exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:

Table 1: Key Structural and Functional Comparisons

Key Research Findings and Implications

Substituent-Driven Activity : Bulky or polar substituents (e.g., benzyloxy, trifluoroethyl) enhance target engagement (e.g., HSP90), while smaller groups like cyclopentyl may limit efficacy .

Toxicity Considerations: Methylisoxazole analogs exhibit notable toxicity, suggesting that substituent modifications are critical for safety optimization .

Discontinuation Factors : The discontinuation of this compound may relate to insufficient efficacy or uncharacterized toxicity, though direct evidence is lacking .

Biological Activity

5-(1-Hydroxycyclopentyl)isoxazole-3-carboxamide is a compound belonging to the isoxazole family, characterized by its unique structural features and potential pharmacological applications. This article explores the biological activities associated with this compound, emphasizing its therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₂N₂O₃. The compound features an isoxazole ring fused with a cyclopentyl group, which contributes to its diverse biological activities. Isoxazole derivatives are known for their wide range of pharmacological properties, making them valuable in drug development.

Anticancer Activity

Several studies have highlighted the anticancer potential of isoxazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HCC) and breast cancer cell lines. These studies typically employ assays like sulforhodamine B (SRB) to evaluate cell viability and determine IC50 values, which indicate the concentration required to inhibit cell growth by 50% .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5a | Huh7 | 0.7 |

| 5r | HepG2 | 1.5 |

| 5t | SNU475 | 4.7 |

The structure-activity relationship (SAR) studies reveal that specific substitutions on the isoxazole ring can enhance anticancer activity, suggesting that further optimization of the chemical structure could lead to more potent derivatives .

Antimicrobial Activity

Isoxazole derivatives have been recognized for their antimicrobial properties. Preliminary investigations into compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The expectation is that this compound may also possess such properties based on its structural characteristics .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Inhibition of Enzymes : Some isoxazole derivatives act as inhibitors of enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) enzymes .

- Cell Cycle Arrest : Research indicates that certain isoxazole compounds can induce cell cycle arrest in cancer cells, particularly in the G0/G1 phase, leading to reduced proliferation .

Case Studies

- Cytotoxicity in Cancer Research : A study evaluated various isoxazole derivatives against Huh7 and MCF7 cancer cell lines. Compounds were assessed for their ability to inhibit cell growth and induce apoptosis. The results indicated that certain derivatives exhibited significant antiproliferative effects, with IC50 values lower than standard chemotherapeutics like doxorubicin and sorafenib .

- Antimicrobial Efficacy : In a comparative study of isoxazole-based compounds, several derivatives showed notable antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, reinforcing the potential of this class of compounds as antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 5-(1-Hydroxycyclopentyl)isoxazole-3-carboxamide?

- Answer : A robust approach involves activating the isoxazole-3-carboxylic acid derivative with thionyl chloride (SOCl₂) to form the acyl chloride intermediate, followed by coupling with the appropriate amine (e.g., 1-hydroxycyclopentylamine). Key steps include:

- Refluxing the acid with SOCl₂ in dry THF for 30 minutes to ensure complete activation .

- Dropwise addition of the amine and triethylamine (Et₃N) as a base to facilitate amide bond formation .

- Purification via reverse-phase HPLC or silica gel chromatography to isolate the product .

Q. What analytical techniques are essential for characterizing this compound?

- Answer : Comprehensive characterization requires:

- ¹H/¹³C NMR Spectroscopy : To confirm substituent positions and hydroxyl group integration (e.g., δ = 9.49 ppm for phenolic -OH in analogs) .

- High-Resolution Mass Spectrometry (HRMS) : For exact mass verification (e.g., [M+H]+ calcd: 359.0793, found: 359.0789) .

- Melting Point Analysis : To assess purity (observed decomposition ranges: 186–246°C in related isoxazole carboxamides) .

Q. How should researchers address solubility and stability challenges during experimental design?

- Answer :

- Solubility : Use polar aprotic solvents (e.g., DMSO, THF) for in vitro assays. For in vivo studies, consider prodrug strategies or formulation with cyclodextrins .

- Stability : Store at –20°C under nitrogen to prevent oxidation of the hydroxycyclopentyl group. Monitor degradation via LC-MS under stressed conditions (e.g., pH 1–13, 40°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Answer :

- Substituent Variation : Modify the hydroxycyclopentyl group to explore steric and electronic effects. For example, replacing the cyclopentyl ring with cyclohexyl or introducing fluorine atoms to enhance metabolic stability .

- Bioisosteric Replacement : Replace the isoxazole core with thiazole or pyrazole rings to assess target binding flexibility .

- Key Metrics : Measure inhibitory potency (IC₅₀) in enzyme assays (e.g., HSP90 inhibition) and correlate with LogP values to balance activity and solubility .

Q. What in vitro models are suitable for evaluating mitochondrial permeability transition pore (mPTP) modulation?

- Answer :

- Isolated Mitochondria Assays : Use calcium retention capacity (CRC) measurements in permeabilized HeLa cells or mouse liver mitochondria. For example, compound-induced CRC increases (>2-fold) indicate mPTP inhibition .

- Cell-Based Models : Employ fluorescent probes (e.g., Calcein-AM) in cardiomyocytes to monitor real-time mPTP opening under oxidative stress .

Q. How can contradictions in reported biological activity data be systematically resolved?

- Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) .

- Contextual Analysis : Account for experimental variables such as cell line heterogeneity (e.g., HeLa vs. HEK293), assay pH, and compound batch purity .

- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends across structurally related analogs .

Q. What strategies are effective for improving oral bioavailability in preclinical development?

- Answer :

- Prodrug Design : Esterify the hydroxyl group to enhance intestinal absorption (e.g., acetyl or phosphate prodrugs) .

- Crystallinity Modulation : Use salt forms (e.g., hydrochloride) or co-crystals to improve dissolution rates .

- Pharmacokinetic Profiling : Conduct IV/PO crossover studies in rodents to calculate absolute bioavailability (F%) and identify metabolic hotspots via CYP450 inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.